molecular formula C23H25F3N2OS B564546 (E/Z)-Flupentixol-d4 Dihydrochloride CAS No. 1246833-30-6

(E/Z)-Flupentixol-d4 Dihydrochloride

Katalognummer: B564546
CAS-Nummer: 1246833-30-6
Molekulargewicht: 438.546
InChI-Schlüssel: NJMYODHXAKYRHW-VASCPITCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E/Z)-Flupentixol-d4 Dihydrochloride is a deuterated form of Flupentixol, a thioxanthene derivative used primarily as an antipsychotic agent. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various research applications, particularly in pharmacokinetic studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E/Z)-Flupentixol-d4 Dihydrochloride involves the deuteration of Flupentixol. The process typically includes the following steps:

    Deuteration: The introduction of deuterium atoms into the Flupentixol molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.

    Purification: The deuterated product is purified using techniques such as crystallization or chromatography to ensure the desired isotopic purity.

    Formation of Dihydrochloride Salt: The purified deuterated Flupentixol is then reacted with hydrochloric acid to form the dihydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents in reactors designed for high-pressure and high-temperature conditions.

    Automated Purification: Employing automated systems for crystallization and chromatography to handle large volumes of the compound.

    Quality Control: Implementing rigorous quality control measures to ensure the isotopic purity and chemical integrity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(E/Z)-Flupentixol-d4 Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Mechanism of Action
(E/Z)-Flupentixol-d4 Dihydrochloride primarily acts as a dopamine receptor antagonist, specifically targeting D1 and D2 receptors. The active stereoisomer, cis(Z)-flupentixol, exhibits a high binding affinity to these receptors, which is crucial for managing conditions such as schizophrenia and depression. Additionally, it has been shown to modulate other neurotransmitter systems, including serotonin receptors, which contributes to its antidepressant effects .

Pharmacokinetics
The presence of deuterium in this compound allows for more precise tracking of the compound in biological systems. This isotopic labeling is beneficial for studies involving mass spectrometry and metabolic pathways, providing insights into the pharmacokinetic profiles compared to non-deuterated forms .

Research Applications

  • Clinical Trials and Long-term Treatment Studies
    • A post-marketing surveillance study indicated that flupentixol is effective for long-term treatment in schizophrenia patients. The study showed improved quality of life and lower relapse rates with extended treatment duration . While this study does not specifically mention this compound, its deuterated form may provide enhanced data on treatment efficacy through detailed pharmacokinetic analysis.
  • Comparative Studies with Other Antidepressants
    • Research comparing flupentixol with amitriptyline highlighted flupentixol's superior efficacy in reducing anxiety scores among depressed outpatients . Such comparative studies can be extended to this compound to evaluate its relative performance against other psychotropic medications.
  • Behavioral Studies
    • Recent studies demonstrated that flupentixol reduced nicotine intake and food consumption in animal models by blocking D1/D2-like receptors . This application can be explored further using this compound to assess its behavioral effects in addiction and feeding behavior.

Case Studies

Study Objective Findings
Long-term Treatment of Schizophrenia Evaluate efficacy and tolerability over 18 monthsImproved quality of life; lower relapse rates; no significant weight gain
Flupentixol vs. Amitriptyline Compare effects on anxiety and depressionFlupentixol showed greater reduction in anxiety; fewer side effects reported
Nicotine Self-Administration Investigate effects on nicotine intakeFlupentixol decreased operant responding for nicotine; potential sedative effects observed

Wirkmechanismus

(E/Z)-Flupentixol-d4 Dihydrochloride exerts its effects primarily through antagonism of dopamine D2 receptors. This action reduces the activity of dopamine in the brain, which is beneficial in treating psychotic symptoms. The compound also has some affinity for serotonin receptors, contributing to its antidepressant effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Flupentixol: The non-deuterated form, used as an antipsychotic.

    Zuclopenthixol: Another thioxanthene derivative with similar antipsychotic properties.

    Chlorprothixene: A related compound with antipsychotic and sedative effects.

Uniqueness

(E/Z)-Flupentixol-d4 Dihydrochloride is unique due to the presence of deuterium atoms, which provide advantages in research applications, such as improved stability and the ability to track the compound in biological systems with high precision.

Biologische Aktivität

(E/Z)-Flupentixol-d4 Dihydrochloride is a deuterated derivative of flupentixol, a thioxanthene-class antipsychotic agent. Its unique isotopic labeling with deuterium enhances its utility in pharmacokinetic studies and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, therapeutic applications, and relevant research findings.

(E/Z)-Flupentixol-d4 primarily functions as a dopamine receptor antagonist , specifically targeting D1 and D2 receptors. The therapeutic effects are attributed mainly to its active stereoisomer, cis(Z)-flupentixol, which exhibits high binding affinity to these receptors. This antagonistic action is crucial for managing psychiatric conditions such as schizophrenia and depression.

  • Dopamine Receptors Targeted :
    • D1 Receptors : Involved in the modulation of mood and behavior.
    • D2 Receptors : Critical for the regulation of motor control and reward pathways.

Pharmacokinetics

The pharmacokinetic profile of (E/Z)-Flupentixol-d4 indicates significant plasma protein binding, which influences its distribution and efficacy. The presence of deuterium allows for enhanced tracking in biological systems, providing insights into its metabolic pathways.

Key Pharmacokinetic Characteristics:

  • Half-life : Extended due to deuteration.
  • Bioavailability : Enhanced tracking capabilities in studies.
  • Protein Binding : High affinity, affecting therapeutic outcomes.

Applications in Research

Research involving (E/Z)-Flupentixol-d4 focuses on its interactions with neurotransmitter systems. Studies have demonstrated that it modulates dopamine transmission, which is essential for understanding both therapeutic effects and potential side effects in antipsychotic treatments.

Notable Research Findings:

  • A study indicated that blockade of D1/D2-like receptors with flupentixol reduces nicotine and food intake in rats, suggesting potential applications in addiction treatment .
  • The compound's unique isotopic labeling facilitates detailed investigations into its pharmacokinetics compared to non-deuterated forms, enhancing drug development processes.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of (E/Z)-Flupentixol-d4 and related compounds:

CompoundStructure TypePrimary UseUnique Features
(E/Z)-Flupentixol-d4Thioxanthene derivativeAntipsychoticDeuterated for tracking in studies
FlupentixolThioxanthene derivativeAntipsychoticNon-deuterated; widely used clinically
ThiothixeneThioxanthene derivativeAntipsychoticDifferent receptor binding profile
ClopenthixolThioxanthene derivativeAntipsychoticDifferent pharmacokinetic properties

Case Studies

Several clinical trials have evaluated the effectiveness of (E/Z)-Flupentixol-d4 in treating cognitive dysfunction associated with schizophrenia. These studies typically focus on the compound's tolerability profile and its impact on cognitive symptoms.

  • Clinical Trial Insights : A Phase 2 trial demonstrated that (E/Z)-Flupentixol-d4 had a favorable tolerability profile with no significant adverse events compared to placebo .

Eigenschaften

CAS-Nummer

1246833-30-6

Molekularformel

C23H25F3N2OS

Molekulargewicht

438.546

IUPAC-Name

1,1,2,2-tetradeuterio-2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5-/i14D2,15D2

InChI-Schlüssel

NJMYODHXAKYRHW-VASCPITCSA-N

SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

Synonyme

4-[3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazineethanol-d4 Dihydrochloride;  Emergil-d4;  FX 703-d4;  Metamin-d4;  Siplarol-d4; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.